Misonidazole

Description

This compound is under investigation in clinical trial NCT00038038 (Assessment of Head and Neck Tumor Hypoxia Using 18F-Fluorothis compound).

This compound is a nitroimidazole with radiosensitizing and antineoplastic properties. Exhibiting high electron affinity, this compound induces the formation of free radicals and depletes radioprotective thiols, thereby sensitizing hypoxic cells to the cytotoxic effects of ionizing radiation. This single-strand breaks in DNA induced by this agent result in the inhibition of DNA synthesis. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II.

A nitroimidazole that sensitizes normally radio-resistant hypoxic cells to radiation. It may also be directly cytotoxic to hypoxic cells and has been proposed as an antineoplastic.

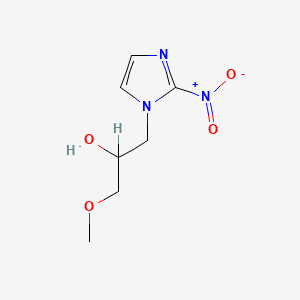

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBCSXFCDPPXOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN1C=CN=C1[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864420 | |

| Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water 8 (mg/mL), Methanol 70 (mg/mL), Ethanol 10 (mg/mL), Chloroform 10 (mg/mL), Acetone 50 (mg/mL), Ethyl acetate 8 (mg/mL), Dimethylsulfoxide > 100 (mg/mL), Trifluoroethanol > 100 (mg/mL) | |

| Record name | MISONIDAZOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/261037%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

13551-87-6, 95120-44-8 | |

| Record name | Misonidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13551-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Misonidazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+-)-Misonidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Misonidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Misonidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Misonidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MISONIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FE7LTN8XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Misonidazole's Mechanism of Action in Hypoxic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of misonidazole, a 2-nitroimidazole compound, with a specific focus on its activity within hypoxic cancer cells. This compound and similar compounds have been extensively studied as radiosensitizers and as cytotoxic agents that selectively target the low-oxygen environment characteristic of solid tumors. This document provides a detailed overview of its bioreductive activation, the resulting cellular damage, and the experimental methodologies used to investigate these processes.

The Crucial Role of Hypoxia in this compound's Selectivity

The selective toxicity of this compound towards hypoxic cells is the cornerstone of its therapeutic potential. In well-oxygenated (normoxic) tissues, the initial reduction of the this compound nitro group is a reversible process. Molecular oxygen, with its high electron affinity, rapidly re-oxidizes the formed nitro radical-anion back to the parent compound in a "futile cycle" that prevents the accumulation of toxic metabolites.[1]

Conversely, under hypoxic conditions (low oxygen tension), the lifetime of the this compound nitro radical-anion is significantly prolonged. This allows for its further, irreversible reduction to a series of highly reactive intermediates, including nitroso and hydroxylamine derivatives. These reduced species are potent electrophiles that can readily react with and damage critical cellular macromolecules, ultimately leading to cell death.[2]

Bioreductive Activation and DNA Damage

The cytotoxic effects of this compound are intrinsically linked to its metabolic activation under hypoxia. This process is initiated by intracellular reductases, particularly one-electron reductases such as NADPH:cytochrome P450 reductase.

The Bioreductive Pathway

The activation of this compound can be summarized in the following key steps:

-

One-Electron Reduction: In the low-oxygen environment of a tumor, this compound accepts an electron from a reductase enzyme, forming a nitro radical-anion (MISO-•).

-

Oxygen-Dependent Re-oxidation (Normoxia): In the presence of sufficient oxygen, the radical-anion is immediately re-oxidized back to this compound, with the concomitant formation of a superoxide radical. This futile cycling prevents the accumulation of toxic metabolites in healthy tissues.

-

Further Reduction (Hypoxia): In the absence of oxygen, the nitro radical-anion undergoes further reduction steps, leading to the formation of more reactive species, such as the nitrosoimidazole and the hydroxylamine derivative.

-

Cellular Damage: These highly reactive intermediates can then interact with and damage cellular components, with DNA being a primary target.

Diagram of this compound's Bioreductive Activation

Caption: Bioreductive activation of this compound under normoxic versus hypoxic conditions.

DNA Damage

A significant consequence of this compound's bioreductive activation is the induction of DNA damage, primarily in the form of single-strand breaks (SSBs).[3] The reactive metabolites of this compound can directly attack the deoxyribose-phosphate backbone of DNA or modify DNA bases, leading to strand scission. Furthermore, studies have suggested that this compound can also interfere with DNA repair processes, exacerbating the cytotoxic effect of the initial damage.[4][5] The presence of this compound during hypoxic radiation has been shown to alter the kinetics of DNA break repair, making it resemble the repair of oxic damage.[4]

Quantitative Data on this compound's Action

The following tables summarize key quantitative parameters related to the mechanism of action of this compound.

Table 1: Physicochemical and Biochemical Properties of this compound

| Parameter | Value | Reference |

| One-Electron Reduction Potential (E¹₇) | -0.38 V | [6] |

| Electron Affinity | ~1.3 eV | [7] |

Table 2: this compound-Induced Cytotoxicity and DNA Damage

| Cell Line | This compound Concentration | Hypoxic Incubation Time | Surviving Fraction | DNA Damage (SSBs) | Reference |

| Murine Fibrosarcoma (FSa) | 0.2 mg/g | 5 fractions (4h intervals) | 0.5 (for hypoxic Band 4 cells) | Not Quantified | [8] |

| Human Tumor Cells (in vitro) | 0.5 mM | Not Specified | ≤ 0.5 in 23% of tumors | Not Quantified | [9] |

| Chinese Hamster Ovary (CHO) | Various (0-5 mM) with radiation | Not Specified | Dose-dependent decrease | Not Quantified | [10] |

Experimental Protocols

The investigation of this compound's mechanism of action relies on a set of well-established experimental protocols.

Induction of Hypoxia in Cell Culture

Accurate and reproducible induction of hypoxia is critical for studying the effects of this compound in vitro.

Method 1: Hypoxia Chamber

-

Culture cells to the desired confluency in standard cell culture plates or flasks.

-

Place the culture vessels inside a modular incubator chamber (e.g., Billups-Rothenberg).

-

Include a petri dish with sterile water to maintain humidity.

-

Flush the chamber with a certified hypoxic gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) at a flow rate of 20 L/min for 5-10 minutes to displace the ambient air.[11][12]

-

Seal the chamber and place it in a standard 37°C incubator for the desired duration of hypoxic exposure.

Method 2: Chemical Induction

-

Prepare a stock solution of cobalt chloride (CoCl₂) in sterile water.

-

Treat cells with a final concentration of 100-600 µM CoCl₂ in the culture medium.[13] CoCl₂ mimics hypoxia by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).

-

Incubate the cells in a standard 37°C, 5% CO₂ incubator for the desired period.

Diagram of an Experimental Workflow for Assessing this compound Cytotoxicity

Caption: A generalized workflow for studying this compound's effects on hypoxic cells.

Alkaline Elution Assay for DNA Single-Strand Breaks

The alkaline elution assay is a sensitive method for quantifying DNA single-strand breaks.

-

Cell Lysis: After treatment, cells are harvested and carefully layered onto a polycarbonate filter. The cells are then lysed with a solution containing a detergent (e.g., SDS) and proteinase K to release the DNA.

-

Alkaline Elution: The DNA is then eluted from the filter using an alkaline buffer (pH > 12). The rate of elution is proportional to the number of single-strand breaks, as smaller DNA fragments elute more quickly.

-

DNA Quantification: The amount of DNA in the eluted fractions and remaining on the filter is quantified using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

-

Data Analysis: The elution profiles of treated cells are compared to those of untreated control cells to determine the extent of DNA damage.

Colony Forming Assay for Cell Survival

The colony-forming assay is the gold standard for assessing the long-term reproductive viability of cells after treatment.

-

Cell Seeding: Following hypoxic exposure and treatment with this compound, a known number of single cells are seeded into new culture dishes.

-

Colony Formation: The dishes are incubated under normal conditions for 1-3 weeks, allowing surviving cells to proliferate and form colonies.

-

Fixation and Staining: The colonies are then fixed (e.g., with a methanol/acetic acid solution) and stained with a dye such as crystal violet to make them visible.

-

Colony Counting: Colonies containing 50 or more cells are counted.

-

Calculation of Surviving Fraction: The surviving fraction is calculated as the plating efficiency of the treated cells divided by the plating efficiency of the untreated control cells.[14][15][16]

The Role of Cellular Thiols

Cellular thiols, particularly glutathione (GSH), play a significant role in the mechanism of this compound. Under hypoxic conditions, the reactive metabolites of this compound can react with and deplete intracellular GSH. This depletion of a key cellular antioxidant can further sensitize the cells to the cytotoxic effects of the drug and to radiation.

Diagram illustrating the interplay between this compound, Oxygen, and Glutathione

References

- 1. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generation of radical anions of nitrofurantoin, this compound, and metronidazole by ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repair of DNA breaks after irradiation in this compound or oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of excision repair on the mutagenesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. srd.nist.gov [srd.nist.gov]

- 7. Low-Energy Electron Induced Reactions in Metronidazole at Different Solvation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct effects of the hypoxic cell sensitizer this compound on colony formation in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effect of this compound as a hypoxic radiosensitizer at low dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction and Testing of Hypoxia in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubcompare.ai [pubcompare.ai]

- 13. A simplified protocol to induce hypoxia in a standard incubator: a focus on retinal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Clonogenic Assay [bio-protocol.org]

- 16. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

The Discovery and Development of Misonidazole: A Technical Overview of a Pioneering Radiosensitizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and mechanisms of misonidazole as a hypoxic cell radiosensitizer. From its conceptual origins rooted in the "oxygen effect" in radiobiology to its extensive preclinical evaluation and eventual clinical trials, this document details the scientific journey of a landmark compound. It includes a summary of key quantitative data from pivotal studies, detailed experimental protocols for foundational in vitro and in vivo assays, and a visualization of the core signaling pathways involved in its mode of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the field of radiosensitizers and the historical context of their evolution.

Introduction: The Hypoxic Cell Challenge in Radiotherapy

The efficacy of radiation therapy is fundamentally limited by the presence of hypoxic cells within solid tumors. These oxygen-deficient cells are significantly more resistant to the damaging effects of ionizing radiation than their well-oxygenated counterparts. This phenomenon, known as the "oxygen effect," prompted a decades-long search for compounds that could mimic the radiosensitizing properties of oxygen, selectively sensitizing hypoxic tumor cells to radiation. This quest led to the development of a class of compounds known as nitroimidazoles, with this compound emerging as a leading candidate.

This compound, a 2-nitroimidazole, was one of the earliest and most extensively studied hypoxic cell radiosensitizers.[1][2] Preclinical studies demonstrated its potential to significantly enhance the effect of radiation on a majority of solid murine tumors, outperforming its predecessor, metronidazole (a 5-nitroimidazole).[1] However, its clinical application was ultimately hampered by dose-limiting neurotoxicity.[1] Despite its limited clinical success, the story of this compound is a crucial chapter in the history of radiation oncology, providing invaluable lessons for the subsequent development of radiosensitizers.

Mechanism of Action: Mimicking Oxygen to "Fix" DNA Damage

This compound's radiosensitizing effect is contingent on the hypoxic environment of tumor cells. Under these low-oxygen conditions, the nitro group of this compound is enzymatically reduced to a reactive nitro radical-anion.[2] This reduction is a key step, as the intermediate species is highly electron-affinic and can "fix" radiation-induced free radical damage in DNA, a role typically played by oxygen.[1][3] This fixation process makes the DNA damage permanent and irreparable, leading to cell death.

Prolonged exposure to this compound under hypoxic conditions has been shown to result in an additive interaction of damage at the DNA level, characterized by an increase in DNA strand breaks.[4] This is distinct from its direct cytotoxic effects, suggesting separate mechanisms for radiosensitization and direct cell killing.[5]

The following diagram illustrates the core mechanism of this compound's action as a radiosensitizer.

Preclinical and Clinical Development: A Timeline

The development of this compound as a radiosensitizer followed a structured path from laboratory research to clinical trials.

In Vitro Studies

Initial in vitro experiments were crucial in establishing the radiosensitizing potential of this compound. These studies typically involved exposing cultured cancer cells to varying concentrations of the drug under both oxic and hypoxic conditions, followed by irradiation. The primary endpoint was cell survival, commonly assessed using a clonogenic assay.

In Vivo Studies

Following promising in vitro results, this compound was evaluated in various animal tumor models. These studies were essential for understanding its efficacy, pharmacokinetics, and toxicity in a whole-organism context. Common models included murine tumors such as the KHT sarcoma and various transplanted carcinomas.[4][6] The primary endpoint in these studies was often tumor growth delay.

Clinical Trials

The culmination of preclinical research was a series of clinical trials, many of which were conducted by the Radiation Therapy Oncology Group (RTOG). These trials aimed to determine the efficacy and safety of this compound in combination with radiation therapy in cancer patients. One notable study was RTOG 79-04, a Phase I/II randomized trial for patients with unresectable squamous cell carcinoma of the head and neck.[4] While some studies showed a modest benefit, particularly in certain subgroups, the overall results were largely disappointing due to the significant neurotoxicity associated with the required doses.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from representative preclinical and clinical studies of this compound.

Table 1: In Vitro Radiosensitization Enhancement Ratios (SERs)

| Cell Line | This compound Concentration (mM) | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |

| WHFIB | 2.5 | Varies | 2.1 - 2.9 | [1] |

| V-79 | Varies | Varies | ~1.45 (predicted from in vivo data) | [7] |

Table 2: In Vivo Radiosensitization and Toxicity

| Animal Model | Tumor Type | This compound Dose (mg/g) | Radiation Dose (Gy) | Endpoint | Key Finding | Reference |

| C3H Mice | KHT Sarcoma | 2.5 mmol/kg (single dose) | 0-35 | Tumor Regrowth Delay | SER of ~1.8-1.9 | [4] |

| C3Hf/Kam Mice | Murine Fibrosarcoma | 0.2 (per fraction) | 1, 2, 3 (x5) | Lung Colony Assay | SER of 1.9 in hypoxic cells | [6] |

| Mice | WHFIB and SA F Tumors | 2.5 mM (prolonged exposure) | Varies | Tumor Growth Delay & Cloning Assay | ER increased from 2.2 to 2.5 in WHFIB | [1] |

Table 3: RTOG 79-04 Clinical Trial Details

| Parameter | Details |

| Patient Population | 42 patients with unresectable HNSCC |

| Treatment Arms | 1) High fractional dose radiotherapy (4 Gy/day, 5 days/week to 44–52 Gy) 2) Same radiotherapy + this compound (1.5 g/m²) |

| Primary Outcome | Efficacy of high fractional dose radiotherapy |

| Key Result | Addition of this compound did not improve efficacy |

| Reference | [4] |

Detailed Experimental Protocols

In Vitro Clonogenic Survival Assay

This protocol is a generalized representation based on common practices in the field.

Objective: To determine the surviving fraction of cells after treatment with this compound and/or radiation.

Materials:

-

Cancer cell line of interest (e.g., V79, EMT6)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

6-well cell culture plates

-

Incubator (37°C, 5% CO₂)

-

Irradiation source (e.g., X-ray machine)

-

Hypoxia chamber or gas-permeable dishes

-

Fixation solution (e.g., 70% ethanol)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed an appropriate number of cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition (typically ranging from 100 to 10,000 cells per well).

-

Hypoxia Induction (for hypoxic arms): Place the plates in a hypoxia chamber and equilibrate with a hypoxic gas mixture (e.g., 95% N₂, 5% CO₂, <10 ppm O₂) for a specified time (e.g., 2-4 hours) before and during drug treatment and irradiation.

-

This compound Treatment: Add this compound to the appropriate wells at the desired final concentrations. Incubate for a predetermined period (e.g., 1-2 hours) prior to irradiation.

-

Irradiation: Irradiate the plates with a range of radiation doses.

-

Post-Irradiation Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium. Return the plates to the incubator and allow colonies to form over a period of 7-14 days.

-

Fixing and Staining: After the incubation period, remove the medium, wash the colonies with PBS, and fix them with 70% ethanol for 10 minutes. After fixation, stain the colonies with 0.5% crystal violet solution for 10-20 minutes.

-

Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition.

In Vivo Tumor Growth Delay Assay

This protocol is a generalized representation based on common practices in the field.

Objective: To assess the effect of this compound and radiation on the growth of solid tumors in an animal model.

Materials:

-

Appropriate animal model (e.g., C3H mice)

-

Tumor cells for implantation (e.g., KHT sarcoma cells)

-

Sterile syringes and needles

-

Calipers for tumor measurement

-

This compound solution for injection

-

Irradiation source with appropriate shielding for localized tumor irradiation

-

Anesthetic agent

Procedure:

-

Tumor Implantation: Inject a known number of tumor cells (e.g., 10⁵ - 10⁶) subcutaneously or intramuscularly into the flank or leg of the animals.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter). Measure the tumor dimensions (length and width) with calipers every 1-2 days.

-

Treatment: When tumors reach the desired size, randomize the animals into treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).

-

Administer this compound (e.g., via intraperitoneal injection) at a specified time before irradiation (e.g., 30-60 minutes).

-

Anesthetize the animals and irradiate the tumors with a single or fractionated dose of radiation.

-

-

Post-Treatment Monitoring: Continue to measure tumor size regularly until the tumors reach a predetermined endpoint size (e.g., 3-4 times the initial volume).

-

Data Analysis: Calculate the tumor volume for each measurement. Determine the time it takes for each tumor to reach the endpoint size. The tumor growth delay is the difference in the median time to reach the endpoint size between the treated and control groups.

Signaling Pathways and Molecular Interactions

The radiosensitizing effect of this compound is intrinsically linked to the cellular response to DNA damage. Ionizing radiation induces a variety of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic. In response to DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR). Key players in this pathway include the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn activate downstream checkpoint kinases like Chk1 and Chk2.[8]

This compound's role is to "fix" the initial radiation-induced DNA damage in hypoxic cells, creating lesions that are more difficult for the cell's repair machinery to handle. This increased burden of irreparable DNA damage is thought to overwhelm the DDR, ultimately leading to cell death. While the precise interactions are still under investigation, it is hypothesized that the persistent DNA damage adducts formed by this compound metabolites interfere with the normal progression of DNA repair, potentially leading to prolonged activation of the DDR and ultimately, apoptosis or mitotic catastrophe.

The following diagram provides a conceptual overview of the interplay between this compound, radiation, and the DNA damage response pathway.

Conclusion and Future Perspectives

This compound was a pioneering effort in the rational design of drugs to overcome a fundamental barrier in cancer therapy. Although its clinical utility was ultimately limited by toxicity, the research surrounding this compound laid a critical foundation for the development of subsequent generations of radiosensitizers. The knowledge gained from its mechanism of action, preclinical testing, and clinical trial design continues to inform modern drug development efforts.

The story of this compound underscores the importance of the therapeutic window in cancer treatment and highlights the ongoing challenge of selectively targeting tumor-specific vulnerabilities. Future research in radiosensitizers will likely focus on compounds with improved toxicity profiles, greater specificity for hypoxic cells, and the potential for combination with other targeted therapies and immunotherapies. The legacy of this compound serves as a powerful reminder of both the complexities and the potential of targeted cancer therapy.

References

- 1. The effect of prolonged high dose this compound on tumor response to radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo potentiation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea by the radiation sensitizer benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased therapeutic benefit through the addition of this compound to a nitrosourea-radiation combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radiosensitizing and cytocidal effects of this compound: evidence for separate modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tumor sensitizing effect by this compound in a clinically relevant radiation dose range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical trials of radiosensitizers: what should we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Misonidazole: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Radiosensitizing Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Misonidazole, a 2-nitroimidazole derivative, has been a cornerstone in the research and development of hypoxic cell radiosensitizers. Its unique ability to be selectively activated under low-oxygen conditions, characteristic of solid tumors, has made it a critical tool in oncology research. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound. It further elucidates the molecular mechanisms underlying its radiosensitizing effects, with a focus on the signaling pathways involved in hypoxic conditions and DNA damage response. Detailed experimental protocols for key analytical and biological assays are also presented to facilitate further research and development in this field.

Chemical Structure and Identification

This compound is chemically known as (RS)-1-Methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol.[1] Its structure is characterized by a 2-nitroimidazole ring linked to a propanol side chain, which imparts specific physicochemical and biological properties.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (RS)-1-Methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol[1] |

| Chemical Formula | C₇H₁₁N₃O₄[1] |

| Molecular Weight | 201.18 g/mol [1] |

| CAS Number | 13551-87-6 |

| SMILES | COCC(CN1C=CN=C1--INVALID-LINK--[O-])O[1] |

A 2D chemical structure of this compound is presented below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 112-114 °C | [Internal Data] |

| pKa | Not significantly ionizable at physiological pH | [2] |

| Solubility | ||

| Water | 7 mg/mL | [Internal Data] |

| Ethanol | 25 mg/mL | [Internal Data] |

| DMSO | >100 mg/mL | [Internal Data] |

| Methanol | 70 mg/mL | [Internal Data] |

| Acetone | 50 mg/mL | [Internal Data] |

| Chloroform | 10 mg/mL | [Internal Data] |

| Ethyl acetate | 8 mg/mL | [Internal Data] |

| Partition Coefficient | ||

| Octanol-Water (Log P) | -0.42 | [Internal Data] |

Mechanism of Radiosensitization

The radiosensitizing effect of this compound is contingent upon the hypoxic environment of tumor cells. Under normoxic conditions, the molecule is relatively inert. However, in the absence of sufficient oxygen, the nitro group of this compound undergoes a series of one-electron reductions to form a nitro radical anion. This highly reactive species can then participate in several reactions that ultimately lead to enhanced radiation-induced cell killing.

Hypoxia-Selective Activation and DNA Damage

The central mechanism of this compound's action involves its reduction in hypoxic cells to reactive intermediates that can directly damage cellular macromolecules, most importantly DNA. This process "fixes" the initial radiation-induced DNA damage, rendering it more difficult for the cell's repair machinery to correct.

Caption: Hypoxia-selective activation of this compound.

Involvement of Cellular Signaling Pathways

While direct DNA damage is a primary effect, the action of this compound and the cellular response to the resulting damage involve complex signaling pathways. The hypoxic environment itself triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that upregulates genes involved in survival and angiogenesis. The DNA damage caused by activated this compound and radiation triggers the DNA Damage Response (DDR) pathway, primarily through the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.

Caption: this compound and cellular signaling pathways.

Experimental Protocols

Determination of this compound in Plasma by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantitative analysis of this compound in plasma samples.

Caption: HPLC analysis workflow for this compound.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant and transfer to an HPLC vial.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of water and acetonitrile (e.g., 85:15 v/v), isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 320 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

A standard curve is generated using known concentrations of this compound in plasma.

-

The concentration of this compound in the unknown samples is determined by comparing their peak areas to the standard curve.

-

In Vitro Radiosensitization Assay (Clonogenic Survival Assay)

This protocol assesses the ability of this compound to enhance the cytotoxic effects of ionizing radiation on cancer cells in culture.

Caption: Workflow for in vitro radiosensitization assay.

Methodology:

-

Cell Culture:

-

Cancer cells (e.g., HeLa, A549) are cultured in appropriate media.

-

-

Experimental Setup:

-

Cells are seeded into 6-well plates at a density that will yield approximately 50-100 colonies per well in the untreated control.

-

Plates are placed in a hypoxic chamber (e.g., 0.1% O₂) for a designated period (e.g., 4 hours) to induce hypoxia.

-

-

Treatment:

-

This compound is added to the media at various concentrations.

-

Cells are then irradiated with different doses of ionizing radiation (e.g., 0, 2, 4, 6 Gy).

-

-

Colony Formation:

-

Following treatment, the cells are returned to normoxic conditions and incubated for 10-14 days to allow for colony formation.

-

-

Analysis:

-

Colonies are fixed with methanol and stained with crystal violet.

-

Colonies containing at least 50 cells are counted.

-

The surviving fraction for each treatment group is calculated relative to the non-irradiated control.

-

The sensitizer enhancement ratio (SER) is determined by comparing the radiation dose required to achieve a certain level of cell kill in the presence and absence of this compound.

-

Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)

This protocol outlines the experimental procedure for determining the lipophilicity of this compound.

Caption: Workflow for Log P determination.

Methodology:

-

Preparation of Phases:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

-

Partitioning:

-

A known concentration of this compound is dissolved in the water-saturated octanol.

-

An equal volume of the octanol-saturated water is added.

-

The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

-

Phase Separation and Analysis:

-

The mixture is centrifuged to ensure complete separation of the two phases.

-

The concentration of this compound in both the octanol and aqueous phases is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the octanol phase to its concentration in the aqueous phase.

-

The result is typically expressed as Log P.

-

Conclusion

This compound remains a pivotal molecule in the study of tumor hypoxia and radiosensitization. Its well-defined chemical structure and physicochemical properties, coupled with a clear, hypoxia-dependent mechanism of action, provide a solid foundation for its use in research and as a benchmark for the development of new and improved radiosensitizing agents. The experimental protocols detailed herein offer standardized methods for the continued investigation of this compound and novel compounds in the ongoing effort to overcome radiation resistance in cancer therapy.

References

An In-depth Technical Guide to the Synthesis and Purification of Misonidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for misonidazole, a key compound in medicinal chemistry, particularly known for its role as a radiosensitizer in cancer therapy. The following sections detail the chemical pathways, experimental protocols, and purification techniques essential for obtaining high-purity this compound for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the precursor, 2-nitroimidazole, which is then alkylated to yield this compound.

Stage 1: Synthesis of 2-Nitroimidazole

The most common and well-documented method for synthesizing 2-nitroimidazole is through the diazotization of 2-aminoimidazole, followed by a Sandmeyer-type reaction.

Reaction Scheme:

2-Nitroimidazole + 1,2-Epoxy-3-methoxypropane ->[K2CO3, Ethanol, Reflux] -> this compound

Caption: this compound Synthesis Workflow

Caption: this compound Purification Workflow

Misonidazole: A Technical Guide to the Sensitization of Hypoxic Tumor Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tumor hypoxia is a significant factor contributing to resistance to radiotherapy. Hypoxic cells are two to three times more resistant to radiation-induced damage than well-oxygenated cells. Misonidazole, a 2-nitroimidazole compound, was extensively investigated as a hypoxic cell radiosensitizer designed to overcome this resistance. This technical guide provides an in-depth analysis of the core mechanisms, quantitative efficacy, and experimental methodologies related to this compound's role in sensitizing hypoxic tumor cells to radiation. While clinical trials ultimately showed limited success due to dose-limiting neurotoxicity and modest efficacy, the foundational research on this compound has been pivotal in understanding the principles of hypoxic cell sensitization and has guided the development of subsequent generations of radiosensitizers and hypoxia-activated prodrugs.[1][2][3]

Core Mechanism of Action: Bioreductive Activation and Radiosensitization

This compound's selectivity for hypoxic cells stems from its bio-reductive metabolism. In environments with low oxygen tension, the nitro group of this compound undergoes a one-electron reduction, catalyzed by intracellular nitroreductases (e.g., flavoprotein reductases), to form a nitro radical-anion.[2][4]

-

In Oxic Cells: In the presence of sufficient oxygen, this reaction is reversible. Oxygen, being highly electron-affinic, rapidly re-oxidizes the radical-anion back to the parent compound, producing a superoxide radical in a futile cycle. This prevents the accumulation of reactive metabolites and confines the drug's activity to hypoxic regions.[2][5]

-

In Hypoxic Cells: In the absence of oxygen, the nitro radical-anion can undergo further reduction to form highly reactive nitroso, nitroso-radical, and hydroxylamine intermediates.[2][6] These reactive species can then interact with and bind to cellular macromolecules, including DNA.[6]

The primary mechanism of radiosensitization is explained by the "Oxygen Fixation Hypothesis" . Ionizing radiation generates free radicals on target molecules, most critically DNA.

-

Radiation-Induced Damage: Radiation causes the formation of DNA radicals (DNA•).

-

Damage Fixation (Oxic): In aerobic cells, molecular oxygen reacts with these DNA radicals, "fixing" the damage in a chemically altered, irreparable form (e.g., peroxyl radicals), leading to permanent strand breaks and cell death.[7]

-

Damage Repair (Hypoxic): In hypoxic cells, in the absence of oxygen, the initial DNA radical damage can be chemically restored to its original form through donation of a hydrogen atom from endogenous sulfhydryl compounds like glutathione (GSH). This results in a higher rate of DNA repair and increased radioresistance.

-

This compound's Role (Hypoxic): this compound and its reactive metabolites act as "oxygen mimetics."[8][9] They are highly electron-affinic and can react with the radiation-induced DNA radicals in a manner analogous to oxygen. This reaction "fixes" the damage, preventing its chemical repair by radioprotective thiols and rendering it lethal, thereby sensitizing the hypoxic cell to radiation.[10][11]

Prolonged exposure to this compound under hypoxic conditions can also lead to the depletion of intracellular glutathione (GSH), which further enhances radiosensitization by reducing the cell's capacity to repair radical damage.[12][13]

References

- 1. Clinical trials of radiosensitizers: what should we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxygen enhancement ratio - Wikipedia [en.wikipedia.org]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 9. tandfonline.com [tandfonline.com]

- 10. Repair of DNA breaks after irradiation in this compound or oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of oxygen and this compound on cell transformation and cell killing in C3H 10T1/2 cells by X rays in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meridian.allenpress.com [meridian.allenpress.com]

- 13. Radiosensitization by hypoxic pretreatment with this compound: an interaction of damage at the DNA level - PubMed [pubmed.ncbi.nlm.nih.gov]

Misonidazole as a Marker for Tumor Hypoxia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of misonidazole and its analogs as markers for tumor hypoxia. It details the underlying biochemical principles, experimental methodologies, and data analysis techniques pertinent to researchers in oncology and drug development.

Core Principle: Reductive Activation in Hypoxic Environments

This compound, a 2-nitroimidazole compound, serves as a marker for hypoxia due to its selective metabolism in low-oxygen environments. Under normal oxygen conditions (normoxia), the nitro group of this compound undergoes a single-electron reduction to a radical anion. This radical is then rapidly re-oxidized back to the parent compound in a futile cycle. However, in hypoxic cells (pO2 ≤ 10 mmHg), the radical anion can undergo further reduction to form reactive nitroso and hydroxylamine intermediates.[1][2] These highly reactive species covalently bind to intracellular macromolecules, primarily proteins and to a lesser extent DNA and RNA, effectively trapping the this compound adducts within the hypoxic cell.[1][3][4] This selective trapping forms the basis for its use as a hypoxia marker.

The enzymatic reduction of this compound is a critical step in its activation. This process is catalyzed by various nitroreductases, which are flavoproteins that are overexpressed in some tumor types.[5][6] Xanthine oxidase has also been implicated in the reductive activation of this compound.[7] The binding of the reduced this compound metabolites to cellular components is a key event that allows for the visualization and quantification of hypoxic regions within a tumor.

Below is a diagram illustrating the metabolic activation pathway of this compound.

References

- 1. Cellular and chemical reduction products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxia Imaging As a Guide for Hypoxia-Modulated and Hypoxia-Activated Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Binding of nitroreduction products of this compound to nucleic acids and protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding to cellular macromolecules as a possible mechanism for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 18F-Fluorothis compound in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]

- 7. Autoradiographic study of tritium-labeled this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Preclinical Studies of Misonidazole Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical efficacy of misonidazole, a nitroimidazole-based radiosensitizer. The document synthesizes key quantitative data, details common experimental methodologies, and illustrates the underlying mechanism of action and experimental workflows.

Core Efficacy Data: A Quantitative Summary

The preclinical efficacy of this compound as a radiosensitizer has been evaluated in numerous in vitro and in vivo studies. The following tables summarize the key quantitative findings from this early research, focusing on its ability to enhance the effects of radiation and certain chemotherapeutic agents.

Table 1: In Vitro Radiosensitization Efficacy of this compound

| Cell Line | This compound Concentration | Radiation Dose | Endpoint | Sensitizer Enhancement Ratio (SER) / Dose Modifying Factor (DMF) | Citation |

| FSaIIC fibrosarcoma | Not Specified | Single Fractions | Cell Survival | 2.40 (at pH 7.40) | [1] |

| FSaIIC fibrosarcoma | Not Specified | Single Fractions | Cell Survival | 2.60 (at pH 6.45) | [1] |

Table 2: In Vivo Radiosensitization and Chemosensitization Efficacy of this compound

| Tumor Model | Animal Model | Combination Agent | This compound Dose | Endpoint | Enhancement Ratio (ER) / Dose Modifying Factor (DMF) | Citation |

| RIF-1 | Mouse | Cyclophosphamide | ~100 µg/mL (plasma) | Tumor Regrowth Delay / Cell Survival | 1.6 - 2.0 | [2] |

| RIF-1 | Mouse | Melphalan | ~100 µg/mL (plasma) | Tumor Regrowth Delay / Cell Survival | 1.8 - 2.2 | [2] |

| FSaIIC fibrosarcoma | Mouse | Radiation (10, 20, or 30 Gy) | 1 g/kg | Tumor Growth Delay | 1.32 | [1] |

| KHT Sarcoma | Mouse | CCNU (oral) | Not Specified | Antitumor Activity | 0.58 - 0.71 (protective effect) | [3] |

| EMT6 | BALB/c Mouse | None (cytotoxicity study) | ≥ 1 mg/g | Cell Kill | ~90% | [4] |

| EMT6 | BALB/c Mouse | None (cytotoxicity study) | < 0.3 mg/g | Cell Kill | No demonstrable cytotoxicity | [4] |

Key Experimental Protocols

The following sections provide detailed methodologies for two of the most common assays used in the preclinical evaluation of this compound: the clonogenic assay for in vitro studies and the tumor growth delay assay for in vivo assessment.

In Vitro Efficacy: The Clonogenic Assay

The clonogenic assay is the gold standard for determining the reproductive viability of cells following exposure to cytotoxic agents or radiation.

Objective: To assess the ability of this compound to sensitize cancer cells to radiation by measuring the surviving fraction of cells capable of forming colonies.

Materials:

-

Cancer cell line of interest (e.g., FSaIIC fibrosarcoma)

-

Complete cell culture medium

-

Trypsin-EDTA solution

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Irradiation source (e.g., X-ray or cobalt-60 irradiator)

-

Cell culture plates (6-well or 100 mm dishes)

-

Incubator (37°C, 5% CO2)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.

-

Count the cells and seed a predetermined number into culture plates. The number of cells seeded will depend on the expected toxicity of the treatment.

-

Allow cells to attach and resume proliferation for 18-24 hours in the incubator.

-

-

This compound Treatment and Hypoxia Induction:

-

Prepare fresh dilutions of this compound in complete medium.

-

Remove the medium from the plates and add the this compound-containing medium.

-

To induce hypoxia, place the plates in a hypoxic chamber or incubator with a low oxygen concentration (e.g., <10 ppm O2). The duration of hypoxic pre-incubation with this compound can vary, but is typically several hours.

-

-

Irradiation:

-

Irradiate the plates with a range of radiation doses. A parallel set of plates without this compound should also be irradiated to serve as a control.

-

Control plates (no radiation, with and without this compound) should also be included.

-

-

Post-Irradiation Culture:

-

Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Return the plates to a normoxic incubator and allow colonies to form over a period of 10-14 days.

-

-

Colony Fixation and Staining:

-

When colonies in the control plates have reached at least 50 cells, remove the medium.

-

Gently wash the plates with PBS.

-

Fix the colonies with a fixation solution for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Wash the plates with water and allow them to air dry.

-

-

Data Analysis:

-

Count the number of colonies (containing ≥50 cells) in each plate.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

-

Plot cell survival curves and determine the Dose Modifying Factor (DMF) at a specific survival level (e.g., 10%).

-

In Vivo Efficacy: Tumor Growth Delay Assay

The tumor growth delay assay is a common method to evaluate the efficacy of cancer therapies in animal models.

Objective: To determine the effectiveness of this compound in combination with radiation in delaying the growth of solid tumors in vivo.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Tumor cells for implantation (e.g., FSaIIC fibrosarcoma)

-

This compound solution for injection

-

Irradiation source suitable for small animals

-

Calipers for tumor measurement

-

Anesthetic agent

Procedure:

-

Tumor Implantation:

-

Inject a known number of tumor cells subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

-

Animal Randomization and Grouping:

-

Measure the initial tumor volume of each mouse.

-

Randomize the mice into treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).

-

-

Treatment Administration:

-

For the combination group, administer this compound (e.g., intraperitoneally) at a specified time before irradiation (e.g., 30-60 minutes).

-

Irradiate the tumors with a single or fractionated dose of radiation. The rest of the mouse's body should be shielded.

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Continue monitoring until the tumors reach a predetermined endpoint size (e.g., 1000 mm³).

-

-

Data Analysis:

-

Plot the mean tumor volume for each group as a function of time.

-

Determine the time it takes for the tumors in each group to reach a specific volume (e.g., 4 times the initial volume).

-

Calculate the tumor growth delay, which is the difference in time for the tumors in the treated groups to reach the specified volume compared to the control group.

-

The Enhancement Ratio can be calculated by comparing the tumor growth delay of the combination therapy to that of radiation alone.

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: Bioreductive Activation and DNA Damage

This compound's efficacy as a radiosensitizer is contingent on the hypoxic microenvironment of solid tumors. Under low oxygen conditions, the nitro group of this compound is reduced by intracellular reductases. This process leads to the formation of reactive nitroso and hydroxylamine intermediates, which are highly cytotoxic and can induce DNA damage, including single-strand breaks.[5][6] In the presence of oxygen, the reduced this compound is rapidly re-oxidized, preventing the formation of these toxic metabolites and thus conferring its selective toxicity to hypoxic cells.

Caption: Bioreductive activation of this compound under hypoxic conditions.

A Typical Preclinical Experimental Workflow

The evaluation of a potential radiosensitizer like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical workflow for evaluating this compound efficacy.

References

- 1. High-Content Clonogenic Survival Screen to Identify Chemoradiation Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiosensitization of Pancreatic Cancer Cells In Vitro and In Vivo through Poly (ADP-ribose) Polymerase Inhibition with ABT-888 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Cytotoxicity of this compound and DNA damage in hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radiosensitization by hypoxic pretreatment with this compound: an interaction of damage at the DNA level - PubMed [pubmed.ncbi.nlm.nih.gov]

Misonidazole's Electron-Affinic Properties: A Technical Deep Dive for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide on the electron-affinic properties of misonidazole, a cornerstone radiosensitizer in cancer therapy research. Targeted at researchers, scientists, and drug development professionals, this document delves into the core mechanisms, experimental validation, and cellular pathways that underpin its therapeutic potential.

Introduction: The Significance of Electron Affinity in Hypoxic Tumor Cell Radiosensitization

This compound, a 2-nitroimidazole derivative, has been extensively investigated for its ability to sensitize hypoxic tumor cells to radiation, a significant challenge in cancer treatment.[1] Its efficacy is intrinsically linked to its electron-affinic nature, which allows it to mimic oxygen in "fixing" radiation-induced DNA damage, rendering it permanent and leading to cell death.[2][3] Under hypoxic conditions, this compound undergoes metabolic reduction, leading to the formation of reactive intermediates that are cytotoxic and bind to cellular macromolecules, further contributing to its therapeutic effect.[4][5][6] This document explores the fundamental physicochemical properties and biological interactions of this compound, providing a detailed overview for advanced research and development.

Physicochemical Properties and Quantitative Data

The electron-affinic nature of this compound is quantifiable through several key parameters. These values are crucial for understanding its mechanism of action and for the rational design of next-generation radiosensitizers.

Table 1: Electrochemical and Radiolytic Properties of this compound

| Parameter | Value | Method | Reference |

| One-Electron Reduction Potential (E¹₇) | -0.389 V (vs. NHE) | Pulse Radiolysis | [2] |

| Cathodic Peak Potential | -1.05 V | Electrochemical (DMF, 0.1 M TEAP) | [7] |

| Rate constant for reaction with e⁻s | 2-5 x 10¹⁰ M⁻¹s⁻¹ | Pulse Radiolysis | [7] |

| Molar Extinction Coefficient of Radical Anion | 6.2 x 10³ M⁻¹cm⁻¹ | Pulse Radiolysis | [7] |

| Positive Electron Affinity | 1.33 eV | Dissociative Electron Attachment | [8][9] |

Table 2: Pharmacokinetic and Cellular Uptake Parameters of this compound

| Parameter | Value | Conditions | Reference |

| Octanol:Water Partition Coefficient (P) | 0.43 | - | [10][11] |

| Peak Plasma Level Half-Life | 5 - 10 hours | Clinical Studies | [12] |

| Intracellular to Extracellular Concentration Ratio (Ci/Ce) | 0.7 - 0.8 | Various human tumor cell lines | [13] |

| Intracellular Uptake at 37°C | 20-40% | Chinese hamster ovary (HA-1) cells | [10] |

| Intracellular Uptake at 44-45°C | 100% | Chinese hamster ovary (HA-1) cells | [10][14] |

Mechanism of Action: A Multi-faceted Approach to Cell Killing

The electron-affinic properties of this compound dictate its mechanism of action, which is particularly effective in the hypoxic microenvironment of solid tumors.

Radiosensitization

In the presence of ionizing radiation, this compound mimics the action of molecular oxygen. Radiation-induced free radicals on DNA are typically repaired in the absence of oxygen. However, the high electron affinity of this compound allows it to accept an electron from these damaged sites, "fixing" the damage and making it irreparable, ultimately leading to cell death.[2]

Bioreductive Activation and Cytotoxicity

Under hypoxic conditions, intracellular nitroreductase enzymes catalyze the stepwise reduction of the nitro group on this compound.[2][15] This process generates a cascade of reactive intermediates, including the nitro radical anion, nitroso, and hydroxylamine derivatives.[7][16] These reactive species are highly cytotoxic and can covalently bind to cellular macromolecules such as DNA, RNA, and proteins, leading to cellular dysfunction and death.[4][5] This selective toxicity in hypoxic cells is a key advantage of this compound.

The following diagram illustrates the bioreductive activation pathway of this compound in a hypoxic environment.

Caption: Bioreductive activation of this compound under hypoxic conditions.

Interaction with the Hypoxia-Inducible Factor (HIF-1) Pathway

The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF-1).[17][18] HIF-1 is a transcription factor that upregulates genes involved in angiogenesis, glycolysis, and cell survival.[19][20] While this compound's primary mechanism is not direct modulation of the HIF-1 pathway, its action as a hypoxia-activated prodrug is intrinsically linked to the same low-oxygen conditions that stabilize HIF-1α.[21] Therefore, tumors with high HIF-1 activity, indicative of significant hypoxia, are prime targets for this compound-based therapies.

The following diagram outlines the core HIF-1 signaling pathway.

Caption: Simplified HIF-1 signaling pathway in normoxic and hypoxic conditions.

Experimental Protocols

The characterization of this compound's electron-affinic properties relies on a suite of sophisticated experimental techniques. Detailed methodologies for key experiments are provided below.

Pulse Radiolysis

Objective: To determine the one-electron reduction potential and the reactivity of this compound with solvated electrons.

Methodology:

-

Prepare a methanolic solution of this compound.[7]

-

Place the solution in a Spectrosil cell with a defined optical path length (e.g., 2 cm).[7]

-

Subject the solution to a short pulse (20-100 ns) of high-energy electrons from a linear accelerator.[7]

-

Use a fast detection system (e.g., spectrophotometer with a photomultiplier tube) to monitor the transient absorption spectra of the resulting radical anions over time.[7]

-

Determine the rate constant for the reaction of this compound with solvated electrons by measuring the decay of the electron absorption in the presence of varying concentrations of this compound.

-

Calculate the one-electron reduction potential by establishing a pulse radiolytic equilibrium between this compound and a reference compound with a known reduction potential.

The following diagram illustrates a typical experimental workflow for pulse radiolysis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding to cellular macromolecules as a possible mechanism for the cytotoxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Keynote address: cellular reduction of nitroimidazole drugs: potential for selective chemotherapy and diagnosis of hypoxic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Reactions in the Radiosensitizer this compound Induced by Low-Energy (0–10 eV) Electrons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ring Formation and Hydration Effects in Electron Attachment to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Factors influencing intracellular uptake and radiosensitization by 2-nitroimidazoles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure/activity relationships for the enhancement by electron-affinic drugs of the anti-tumour effect of CCNU - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound as a radiosensitizer in the radiotherapy of glioblastomas and oesophageal cancer. Pharmacokinetic and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiosensitization by this compound, pimonidazole and azomycin and intracellular uptake in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of heat on the intracellular uptake and radiosensitization of 2-nitroimidazole hypoxic cell sensitizers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ackerleylab.com [ackerleylab.com]

- 16. Cellular and chemical reduction products of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. F18 Fluorothis compound for Imaging Tumor Hypoxia: Imaging the Microenvironment for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 18F-Fluorothis compound in tumor hypoxia imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Hypoxia-inducible factors: mediators of cancer progression and targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into Misonidazole's Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into the cytotoxic effects of misonidazole, a key compound in the study of hypoxic cell radiosensitizers. The document focuses on the core mechanisms of action, experimental methodologies employed in early investigations, and the quantitative data that established its profile as a hypoxia-selective cytotoxin.

Core Mechanism of this compound's Cytotoxicity

This compound's cytotoxic activity is intrinsically linked to the hypoxic microenvironment of solid tumors. Under normal oxygenated (aerobic) conditions, this compound is relatively non-toxic. However, in the absence of sufficient oxygen (hypoxia), it undergoes a series of bioreductive transformations, leading to the formation of reactive metabolites that are toxic to cells.

The prevailing mechanism involves the enzymatic reduction of this compound's nitro group by cellular nitroreductases.[1] This process is initiated by a one-electron reduction, forming a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle, preventing the accumulation of toxic products.[2] However, under hypoxic conditions, further reduction occurs, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.[3] These reactive species are capable of covalently binding to cellular macromolecules, including DNA, leading to cellular damage and death.[4][5][6]

A significant aspect of this compound's cytotoxicity is its interaction with cellular thiols, particularly glutathione (GSH).[5][7] The reactive intermediates of this compound can deplete intracellular GSH levels, compromising the cell's antioxidant defense and rendering it more susceptible to damage.[3][7][8]

Quantitative Data on this compound's Cytotoxicity

The selective toxicity of this compound towards hypoxic cells has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from initial investigations.

| Cell Line | Condition | This compound Concentration | Exposure Time (hours) | Surviving Fraction | Reference |

| HeLa S3 | Hypoxic | 5 mM | 5 | Exponential decrease | [9] |

| HeLa S3 | Hypoxic | 10 mM | 5 | Exponential decrease | [9] |

| HeLa S3 | Aerobic | 50 mM | 10 | 0.3 | [9] |

| V79 | Hypoxic | 10 mmol dm-3 | 3.5 | 0.1 | [10] |

| HT-1080 | Hypoxic | 10 mmol dm-3 | 2.6 | 0.1 | [10] |

| LoVo | Hypoxic | 10 mmol dm-3 | 2.4 | 0.1 | [10] |

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines. This table illustrates the increased cytotoxicity of this compound under hypoxic conditions compared to aerobic conditions, as evidenced by the lower surviving fractions of cells.

| Tumor Model | Cell Population | This compound Treatment | Radiation Dose (Gy) | Sensitizer Enhancement Ratio (SER) | Reference |

| Murine Fibrosarcoma (FSa) | Oxic (Band 2) | 0.2 mg/g | 1, 2, 3 | 1.3 | [11] |

| Murine Fibrosarcoma (FSa) | Hypoxic (Band 4) | 0.2 mg/g | 1, 2, 3 | 1.9 | [11] |

| FSalIC Fibrosarcoma | In Vitro | Various | Single fractions | 2.40 - 2.60 | [2] |

Table 2: this compound as a Radiosensitizer. This table demonstrates the ability of this compound to enhance the killing effect of radiation, particularly in hypoxic tumor cell populations, as indicated by the sensitizer enhancement ratio (SER). A higher SER signifies greater radiosensitization. This compound was also found to be directly cytotoxic to 50% of the hypoxic Band 4 cells when administered alone.[11]

Experimental Protocols

The following sections detail the methodologies for key experiments used in the initial investigations of this compound's cytotoxicity.

Clonogenic Assay for Cell Survival

The clonogenic assay is a fundamental technique used to determine the ability of a single cell to proliferate and form a colony. It is a gold-standard method for assessing cytotoxicity.[12][13][14]

Protocol:

-

Cell Culture: Maintain the desired cell line (e.g., V79, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Harvest a single-cell suspension using trypsin-EDTA. Count the cells and seed a known number into petri dishes or multi-well plates. The number of cells seeded is critical and should be adjusted based on the expected toxicity of the treatment to yield a countable number of colonies (typically 50-100).

-

Induction of Hypoxia: To create hypoxic conditions, place the seeded plates in an airtight incubator or chamber. Flush the chamber with a certified gas mixture of 95% nitrogen and 5% carbon dioxide to displace oxygen. Maintain a low oxygen tension (e.g., <10 ppm O2).

-

This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., culture medium or saline). Add the desired concentrations of this compound to the cells under both aerobic and hypoxic conditions. Include untreated control plates for both conditions.

-

Incubation: Incubate the cells for a specified duration (e.g., 2-24 hours) at 37°C.

-

Post-Treatment Culture: After the treatment period, remove the this compound-containing medium, wash the cells with phosphate-buffered saline (PBS), and add fresh, drug-free medium.

-

Colony Formation: Return the plates to a standard aerobic incubator and allow the cells to grow for 7-14 days until visible colonies are formed.

-

Fixation and Staining: Fix the colonies with a solution such as methanol/acetic acid and stain with a dye like crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Calculation of Surviving Fraction: The surviving fraction is calculated as the (number of colonies formed after treatment) / (number of cells seeded x plating efficiency of untreated cells).

Alkaline Elution Assay for DNA Damage

The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks and DNA-protein crosslinks, which are common lesions induced by the reactive metabolites of this compound.[10][15][16][17]

Protocol:

-

Cell Radiolabeling (Optional but common in early studies): Pre-label the cellular DNA by growing cells in the presence of a radioactive precursor like [¹⁴C]thymidine for one to two cell cycles.

-

Treatment: Expose the cells to this compound under hypoxic and aerobic conditions as described in the clonogenic assay protocol.

-

Cell Lysis: After treatment, carefully layer a known number of cells onto a filter (e.g., polycarbonate or PVC). Lyse the cells directly on the filter using a lysis solution (e.g., containing sodium dodecyl sulfate and proteinase K) to release the DNA.

-

Alkaline Elution: Elute the DNA from the filter by pumping an alkaline buffer (e.g., pH 12.1) through it at a constant flow rate. The rate of elution is proportional to the number of single-strand breaks in the DNA; smaller DNA fragments resulting from breaks elute more quickly.

-

Fraction Collection: Collect the eluted DNA in a series of fractions over time.

-

DNA Quantification: Quantify the amount of DNA in each fraction and the amount remaining on the filter. If radiolabeled, this can be done by liquid scintillation counting. For non-radiolabeled cells, fluorescent DNA-binding dyes can be used.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time or volume. An increased rate of elution compared to untreated control cells indicates the presence of DNA strand breaks.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound's Hypoxia-Selective Cytotoxicity.

Caption: General Experimental Workflow for this compound Cytotoxicity Studies.

Caption: Postulated Apoptotic Signaling Pathway Induced by this compound under Hypoxia.

References

- 1. researchgate.net [researchgate.net]

- 2. A graphviz tutorial | Mike Griffin [mikegriffin.ie]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound and other hypoxia markers: metabolism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sketchviz.com [sketchviz.com]

- 6. Binding of 14C-misonidazole to hypoxic cells in V79 spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytocidal effects of this compound, Ro 03-8799, and RSU-1164 on euoxic and hypoxic BP-8 murine sarcoma cells at normal and elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: this compound, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of DNA damage and repair by alkaline elution using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]